N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-28-16-10-13(11-17(29-2)21(16)30-3)14-8-9-20(26-25-14)31-12-19(27)24-22-23-15-6-4-5-7-18(15)32-22/h4-11H,12H2,1-3H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIXBJFYBSEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the pyridazine ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling of the benzo[d]thiazole and pyridazine rings: This step involves the formation of a thioether linkage between the two rings, typically using a thiol reagent and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the trimethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction, where the trimethoxyphenyl group is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization, chromatography, and distillation would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in chloroform.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole or pyridazine derivatives.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Heterocyclic Core Modifications
The pyridazine core in the target compound differentiates it from analogs with quinazoline, thiadiazole, or pyrimidinone cores. Key comparisons include:
Key Observations :
- Pyridazine-based compounds (e.g., target compound) may offer improved solubility and binding flexibility compared to rigid quinazoline cores .
- The acrylonitrile derivative (Compound 15, ) demonstrates exceptional potency, suggesting that electronic properties of the linker significantly influence activity .
Substituent Effects on the Acetamide Nitrogen
The 3,4,5-trimethoxyphenyl group on the target compound’s acetamide nitrogen is compared to other substituents:
Key Observations :
Molecular Docking and Mechanism Insights
- VEGFR-2 Inhibition () : Compound 6d binds to the ATP-binding pocket of VEGFR-2 via hydrogen bonds with Cys917 and hydrophobic interactions with the benzothiazole nitro group .
- Quinazoline Derivatives () : Compound C (GI₅₀ = 3.16 mM) interacts with tubulin’s colchicine-binding site, disrupting microtubule assembly .
- Target Compound (Inferred): The pyridazine and trimethoxyphenyl groups likely target similar kinase or tubulin domains, with the thioacetamide bridge acting as a hydrogen-bond donor.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a pyridazine structure through a thioether linkage. The presence of methoxy groups enhances its solubility and biological activity. The synthetic route typically involves multi-step organic reactions, including:
- Formation of the benzothiazole nucleus .
- Synthesis of pyridazine derivatives .
- Thioether formation through nucleophilic substitution .
The synthesis can be optimized using various reagents and conditions to improve yield and purity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). These compounds often induce apoptosis and cell cycle arrest at specific concentrations (e.g., 1–4 μM) .
Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of specific enzymes or receptors associated with tumor growth.
- Modulation of signaling pathways related to apoptosis and inflammation.
Comparative Studies
A comparative analysis with other benzothiazole derivatives reveals that modifications to the benzothiazole nucleus can enhance biological activity. For example, compounds with additional methoxy groups or different substituents on the pyridazine ring often exhibit improved anticancer efficacy .
Example 1: Anticancer Efficacy
A study focused on a related benzothiazole derivative demonstrated an IC50 value of 4.01 μM against the ME-180 cervical cancer cell line, indicating potent cytotoxic activity . The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing anticancer properties.
Example 2: Anti-inflammatory Effects
Another investigation reported that certain benzothiazole derivatives significantly inhibited the expression of inflammatory markers in vitro. The results suggest that these compounds could serve as potential therapeutic agents for treating inflammatory diseases .
Table 1: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Anticancer |
| Compound C12 | MCF-7 | 4.01 | Anticancer |
| Compound D5 | HL60 | 3.5 | Apoptosis induction |
| Compound E8 | U937 | 2.0 | Cytokine inhibition |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspase pathways |
| Cytokine Inhibition | Suppression of IL-6 and TNF-α production |
| Cell Cycle Arrest | G1/S phase arrest in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
